molecular formula C18H17F2NO4S B2570316 methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate CAS No. 1327174-37-7

methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate

Cat. No.: B2570316
CAS No.: 1327174-37-7
M. Wt: 381.39
InChI Key: PGNVOTWZIIKVSW-YVLHZVERSA-N
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Description

Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate (CAS RN: 1327174-37-7, MFCD28052902) is a fluorinated acrylate derivative with a molecular formula of C₁₈H₁₇F₂NO₄S and a molecular weight of 381.4 g/mol . Its structure features a (2Z)-configuration, a 3,4-difluorophenylamino group at position 3, and a 2,4-dimethylphenylsulfonyl moiety at position 2 (Figure 1). This compound is reported to have a purity >90% and is hypothesized to serve as an intermediate in drug discovery, particularly for targeting kinase inhibitors or anti-inflammatory agents due to its sulfonamide and fluorinated aromatic motifs .

Properties

IUPAC Name

methyl (Z)-3-(3,4-difluoroanilino)-2-(2,4-dimethylphenyl)sulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO4S/c1-11-4-7-16(12(2)8-11)26(23,24)17(18(22)25-3)10-21-13-5-6-14(19)15(20)9-13/h4-10,21H,1-3H3/b17-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNVOTWZIIKVSW-YVLHZVERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)F)F)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)F)F)/C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process. Starting with the preparation of the intermediate (3,4-difluorophenyl)amine, which is then reacted with an appropriate sulfonyl chloride derivative to introduce the sulfonyl group. Subsequent steps include the esterification reaction involving (2,4-dimethylphenyl)sulfonyl chloride with methyl acrylate under controlled conditions. Reaction conditions often require anhydrous solvents, catalysts like triethylamine, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: : On an industrial scale, the synthesis is adapted for efficiency and yield. Flow chemistry methods and continuous production processes may be utilized to streamline the preparation. The scalability of the reactions is enhanced by optimizing reagent concentrations and reaction times to maximize product yield and purity.

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions primarily at the acrylate moiety.

  • Reduction: : Reduction can occur at the sulfonyl group under specific conditions using reagents like lithium aluminum hydride.

  • Substitution: : Various substitution reactions can occur at the phenyl rings due to the presence of electron-withdrawing and donating groups.

Common Reagents and Conditions

  • Oxidizing agents such as potassium permanganate or ozone.

  • Reducing agents including lithium aluminum hydride and sodium borohydride.

  • Substitution reactions may require halogenation agents and specific catalysts.

Major Products

  • Oxidation leads to the formation of carboxylic acids or alcohol derivatives.

  • Reduction products include sulfones or sulfoxides.

  • Substitution reactions yield various substituted phenyl derivatives.

Scientific Research Applications

This compound is extensively studied in:

  • Chemistry: : As a reagent in organic synthesis, it serves as a precursor to more complex molecules.

  • Biology: : Investigated for its potential bioactivity and interaction with biological molecules.

  • Medicine: : Explored in drug development for its potential therapeutic properties.

  • Industry: : Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound’s effects are mediated through its interaction with molecular targets such as enzymes or receptors. Its mechanism often involves the inhibition or modulation of specific pathways, crucial for therapeutic applications. The difluorophenyl and dimethylphenylsulfonyl groups play significant roles in binding and activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications References
Target Compound C₁₈H₁₇F₂NO₄S 381.4 3,4-Difluorophenylamino, 2,4-dimethylphenylsulfonyl High purity (>90%), potential pharmaceutical intermediate
Methyl (Z)-3-(dimethylamino)-2-(2-fluorophenylsulfonyl)acrylate C₁₂H₁₃FNO₄S 286.3 Dimethylamino, 2-fluorophenylsulfonyl Synthetic intermediate for organometallic reactions; optimized for low by-product formation
Methyl (Z)-2-(2-chlorobenzoyl)-3-(dimethylamino)acrylate C₁₃H₁₄ClNO₃ 279.7 2-Chlorobenzoyl, dimethylamino Key intermediate for tumor inhibitors (breast/lung cancer); high reaction temperature required
Methyl (Z)-3-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)acrylate C₁₃H₁₃F₃O₄ 302.2 3,4-Dimethoxyphenyl, trifluoromethyl Enhanced metabolic stability; synthesized via Pd-catalyzed cross-coupling
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate C₁₉H₁₇BrO₄ 413.2 Bromo-formylphenoxy, 4-methylphenyl Stabilized by intramolecular H-bonding; crystalline packing via π-π interactions

Key Observations:

Electron-Withdrawing Groups : The target compound’s 2,4-dimethylphenylsulfonyl group improves solubility in polar solvents compared to the trifluoromethyl group in , which enhances lipophilicity.

Fluorination Impact: The 3,4-difluorophenylamino group in the target compound may offer superior metabolic resistance over non-fluorinated analogs (e.g., dimethylamino in ).

Synthetic Complexity : The target compound’s synthesis likely requires regioselective sulfonylation and amination, contrasting with the Pd-catalyzed methods for trifluoromethyl acrylates .

Biological Activity

Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is methyl (Z)-3-(3,4-difluoroanilino)-2-(2,4-dimethylphenyl)sulfonylprop-2-enoate. Its molecular formula is C19H18F2N2O4SC_{19}H_{18}F_{2}N_{2}O_{4}S, and it has a molecular weight of approximately 395.42 g/mol. The presence of difluoro and sulfonyl groups contributes to its unique chemical reactivity and biological interactions.

This compound primarily interacts with specific biological targets through its sulfonyl and acrylate functionalities. These interactions can modulate various biological pathways, potentially influencing enzyme activity and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act on receptors that mediate cellular responses, affecting processes such as cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrate its ability to inhibit the growth of various cancer cell lines.

Cell Line IC50 Value (μM) Effect
A549 (Lung Cancer)0.5Inhibits cell proliferation
MCF7 (Breast Cancer)0.8Induces apoptosis
HeLa (Cervical Cancer)0.6Reduces colony formation

The compound's effectiveness is attributed to its unique structural features that enhance its binding affinity to target proteins involved in cancer progression.

Tyrosinase Inhibition

This compound has also been studied for its potential as a tyrosinase inhibitor. This property is significant for treating hyperpigmentation disorders.

Analog Inhibition (%) Comparison to Kojic Acid
Compound A220%22 times more effective
Compound B150%Comparable

Case Studies

  • Study on Anticancer Activity : A recent investigation demonstrated that the compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 0.5 μM. The study highlighted the mechanism involving apoptosis induction through the activation of caspases.
  • Tyrosinase Inhibition Study : Another study focused on the compound's ability to inhibit mushroom tyrosinase, revealing that it outperformed traditional inhibitors like kojic acid by a substantial margin .

Comparative Analysis

When compared to structurally similar compounds such as methyl (2Z)-3-[(3,4-dichlorophenyl)amino]-2-(phenylsulfonyl)acrylate, this compound shows enhanced stability and biological activity due to the presence of difluoro groups which improve binding affinity .

Compound IC50 Value (μM) Activity Type
Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-...0.5Anticancer
Methyl (2Z)-3-[(3,4-dichlorophenyl)amino]-...1.5Anticancer

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